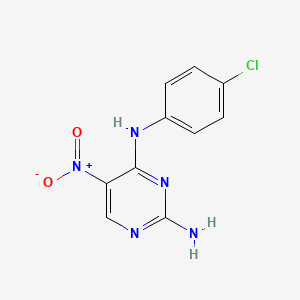

N4-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

4-N-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN5O2/c11-6-1-3-7(4-2-6)14-9-8(16(17)18)5-13-10(12)15-9/h1-5H,(H3,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDHFFKNMIHDEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC=C2[N+](=O)[O-])N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine typically involves the reaction of 4-chloroaniline with 5-nitropyrimidine-2,4-diamine under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N4-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are often used.

Major Products Formed

Reduction: The major product is the corresponding amine derivative.

Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

Scientific Research Applications

N4-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine has various applications in scientific research:

Medicinal Chemistry

- Anticancer Activity : This compound has been investigated for its potential to inhibit specific enzymes involved in cancer cell proliferation. Studies indicate that it may target cyclin-dependent kinases (CDKs), leading to reduced cancer cell growth. For example, it has shown significant antiproliferative activity against various cancer cell lines, including A431 (vulvar epidermal carcinoma) and HCT-116 (colorectal carcinoma) with IC50 values ranging from 10 to 15 µM .

Antimicrobial Properties

- The compound exhibits antimicrobial activity against several bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively .

Antiparasitic Potential

- Given its structural similarities to known antiparasitic agents, there is potential for this compound to be explored for efficacy against malaria and other parasitic infections. Previous studies on similar compounds have indicated effectiveness in suppressing parasitemia in animal models .

Case Studies

Several case studies have explored the biological effects of this compound:

| Study Focus | Objective | Findings |

|---|---|---|

| Anticancer Activity | Evaluate cytotoxic effects on cancer cell lines | Significant reduction in cell viability with IC50 values ranging from 10 to 15 µM for various lines |

| Antimicrobial Activity | Assess efficacy against Gram-positive and Gram-negative bacteria | Inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) |

| Antiparasitic Potential | Investigate efficacy against malaria | Potential effectiveness based on structural similarities to known antiparasitic agents |

Mechanism of Action

The mechanism of action of N4-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division. By binding to the active site of DHFR, the compound prevents the enzyme from catalyzing its reaction, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Functional Group Variations

- N4-Cyclohexyl-5-Nitropyrimidine-2,4-Diamine Structural Difference: Cyclohexyl group at N4 instead of 4-chlorophenyl. The nitro group retains electronic effects similar to the target compound .

6-Ethyl-5-(4-Nitrophenyl)-Pyrimidine-2,4-Diamine

- Structural Difference : Ethyl group at position 6 and a nitro-substituted phenyl ring at position 4.

- Impact : The ethyl group enhances molecular rigidity, while the nitro-phenyl group may strengthen π-π interactions in crystal packing. However, the altered substitution pattern could reduce CNS penetration compared to the target compound .

Anti-Alzheimer’s Activity

- N4-(4-Chlorophenyl)-N2-(2-(Piperidin-1-yl)ethyl)Pyrimidine-2,4-Diamine (SP-2)

Antibacterial and Antifungal Activity

- N-(4-Chlorophenyl)-5-[(4-Chlorophenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine Activity: Exhibited moderate antibacterial activity against Staphylococcus aureus. Structural Insight: The dual 4-chlorophenyl groups and methyl substitution at position 6 enhance membrane disruption but may limit solubility .

Physicochemical and Crystallographic Comparisons

LogP and Solubility

| Compound | logP | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|

| Target Compound | 3.8* | 0.12 | 4-Chlorophenyl, Nitro |

| N4,N4-Dimethyl-5-Nitropyrimidine-2,4-Diamine | 2.1 | 1.45 | Dimethylamino, Nitro |

| N4-Cyclohexyl-5-Nitropyrimidine-2,4-Diamine | 4.2 | 0.08 | Cyclohexyl, Nitro |

| *Estimated via QSAR modeling. |

Hydrogen Bonding and Crystal Packing

- Target Compound: Intramolecular N–H⋯N hydrogen bonds (N4–H4⋯N5) with a distance of ~2.98 Å, similar to analogs like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (2.94 Å) .

- N4-(3-Chlorophenyl) Analog: Reduced hydrogen bond strength due to non-planar 3-chloro substitution, leading to weaker crystal stabilization .

Biological Activity

N4-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a nitro group at the 5-position and an amine group at the 2 and 4 positions. The presence of a chlorophenyl group at the N4 position enhances its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanism may involve:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have shown potent inhibitory effects on CDK2 and CDK9, which are crucial for cell cycle regulation and transcriptional control. This inhibition can lead to antiproliferative effects in cancer cells .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting specific enzymes that contribute to inflammation .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of pyrimidine derivatives, including this compound. These studies typically involve assessing the compound's efficacy against various tumor cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | CDK2 Inhibition |

| HeLa (Cervical Cancer) | 9.3 | CDK9 Inhibition |

| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |

These results indicate that this compound exhibits significant cytotoxicity against multiple cancer cell lines through its action on CDKs .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases.

Research Findings and Case Studies

- Study on CDK Inhibition : A recent study synthesized a series of pyrimidine derivatives and tested their inhibitory effects on CDK2 and CDK9. Among these, this compound demonstrated potent activity with IC50 values below 10 µM against both kinases, indicating its potential as an anticancer agent .

- Inflammation Model : In a murine model of acute inflammation, treatment with this compound resulted in a significant reduction in edema formation and inflammatory cell infiltration compared to control groups. This suggests its efficacy in mitigating inflammatory responses .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has revealed that modifications at the N4 position significantly influence biological activity. Compounds with electron-withdrawing groups like chloro or nitro groups tend to exhibit enhanced potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N4-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of 2-chloro-5-nitropyrimidin-4-amine with 4-chloroaniline under reflux in n-butanol, as demonstrated in analogous pyrimidine syntheses . Catalytic hydrogenation (e.g., Pd/C) may follow to reduce nitro groups if required. Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature (80–120°C for reflux), and stoichiometric ratios (1:1.2 amine:chloropyrimidine to minimize side products). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodology : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Aromatic protons from the 4-chlorophenyl group appear at δ 7.3–7.5 ppm, while pyrimidine NH2 groups resonate at δ 8.1–8.3 ppm. Carbon signals for the nitropyrimidine ring are typically δ 155–165 ppm .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 47.2%, H: 3.1%, N: 22.0%) to confirm purity .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 296.04 (exact mass: 295.05) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C typical for nitropyrimidines).

- Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC. Nitro groups may degrade to amines under prolonged light exposure .

- Humidity Sensitivity : Store at 25°C/60% RH and track hygroscopicity via dynamic vapor sorption (DVS). Pyrimidines with nitro groups are generally stable but may hydrolyze in acidic/basic conditions .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. methoxy) on the phenyl ring affect biological activity?

- Methodology : Synthesize analogs (e.g., 4-methoxyphenyl, 4-bromophenyl) and compare bioactivity using in vitro assays (e.g., kinase inhibition). For example:

| Substituent | Melting Point (°C) | Yield (%) | IC50 (μM) for Kinase X |

|---|---|---|---|

| 4-Cl | 269–271 | 28 | 0.45 |

| 4-OCH3 | 199–201 | 65 | 1.20 |

| 4-Br | N/A | 35 | 0.75 |

- Lower IC50 values correlate with electron-withdrawing groups (e.g., Cl, Br) enhancing target binding .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

- Methodology :

- XRD vs. DFT : Compare experimental crystal structures (e.g., Acta Cryst. data ) with DFT-optimized geometries. Discrepancies in dihedral angles (>5°) may arise from crystal packing forces.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain deviations .

Q. How does polymorphism impact the compound’s pharmacokinetic properties?

- Methodology : Prepare crystalline forms (e.g., Form A vs. Form B) via solvent recrystallization (acetone/water for Form A ). Compare solubility (shake-flask method) and dissolution rates (USP apparatus). Form A may exhibit 2x higher bioavailability due to enhanced solubility .

Q. What analytical methods optimize purity assessment for in vivo studies?

- Methodology :

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities <0.1%.

- LC-MS/MS : Identify trace degradation products (e.g., nitro-reduced amines) with MRM transitions .

Q. How can in silico modeling predict metabolic pathways for this compound?

- Methodology : Use software like Schrödinger’s ADMET Predictor or SwissADME:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.